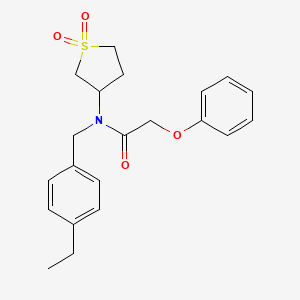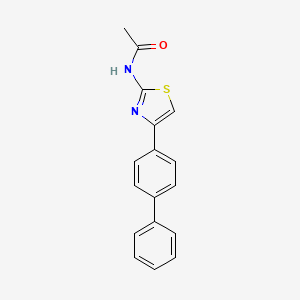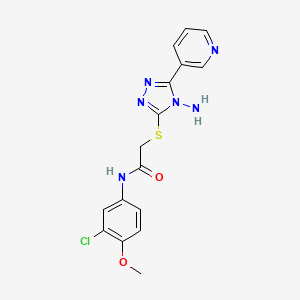![molecular formula C26H16FNO5 B12129833 3-(4-fluorophenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B12129833.png)
3-(4-fluorophenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(4-fluorophényl)-5-phényl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indène]-1’,3’,4,6(3H,5H)-tétrone est un composé organique complexe qui présente une structure spirocyclique unique. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. La présence de groupes fluorés et phénylés dans sa structure contribue à ses propriétés chimiques uniques et à ses activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-(4-fluorophényl)-5-phényl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indène]-1’,3’,4,6(3H,5H)-tétrone implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à condenser des matières premières appropriées dans des conditions contrôlées. Par exemple, la synthèse peut commencer par la formation d'un intermédiaire pyrazoline via une réaction à trois composants en un pot sous irradiation micro-ondes . Cet intermédiaire peut ensuite subir une aromatisation oxydative pour donner le composé spirocyclique souhaité .
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de principes de chimie verte pour améliorer l'efficacité et la durabilité.
Analyse Des Réactions Chimiques
Types de réactions
La 3-(4-fluorophényl)-5-phényl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indène]-1’,3’,4,6(3H,5H)-tétrone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour des réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants et des catalyseurs pour obtenir les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
La 3-(4-fluorophényl)-5-phényl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indène]-1’,3’,4,6(3H,5H)-tétrone a plusieurs applications de recherche scientifique :
Industrie : La stabilité et la réactivité du composé le rendent utile dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 3-(4-fluorophényl)-5-phényl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indène]-1’,3’,4,6(3H,5H)-tétrone implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. La présence de groupes fluorés et phénylés peut améliorer son affinité de liaison et sa spécificité pour ces cibles .
Applications De Recherche Scientifique
3-(4-fluorophenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several scientific research applications:
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and phenyl groups can enhance its binding affinity and specificity for these targets .
Comparaison Avec Des Composés Similaires
Composés similaires
5-(4-Fluorophényl)-3-(naphtalène-1-yl)-1-phényl-1H-pyrazole : Ce composé partage les groupes fluorophényl et phényl mais diffère par sa structure de base.
Dérivés de pyrazolo[3,4-d]pyrimidine : Ces composés présentent des structures hétérocycliques similaires et présentent des activités biologiques comparables.
Unicité
La 3-(4-fluorophényl)-5-phényl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indène]-1’,3’,4,6(3H,5H)-tétrone est unique en raison de sa structure spirocyclique, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et le développement futurs dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C26H16FNO5 |
|---|---|
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-5-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C26H16FNO5/c27-15-12-10-14(11-13-15)21-19-20(25(32)28(24(19)31)16-6-2-1-3-7-16)26(33-21)22(29)17-8-4-5-9-18(17)23(26)30/h1-13,19-21H |
Clé InChI |
MUKPFLNQXJJISD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12129760.png)
![6-chloro-7-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12129768.png)

![2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B12129777.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129778.png)


![2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12129800.png)

![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B12129814.png)
![5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12129815.png)
![9-Chloro-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12129827.png)
